molecular formula C15H19NO3 B2726888 N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide CAS No. 2309780-10-5

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2726888
CAS No.: 2309780-10-5
M. Wt: 261.321
InChI Key: SLUUTACRHXELAX-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide: is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.321. This compound features a pivalamide group attached to a 2,2-di(furan-2-yl)ethyl moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the 2,2-di(furan-2-yl)ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent under acidic or basic conditions to form the 2,2-di(furan-2-yl)ethyl intermediate.

    Amidation Reaction: The intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-diones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)pivalamide: Similar structure but with only one furan ring.

    N-(2,2-di(furan-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of two furan rings and a pivalamide group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUUTACRHXELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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